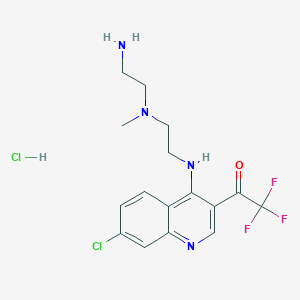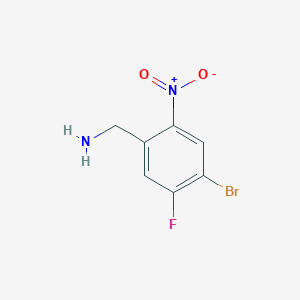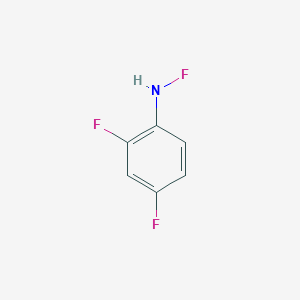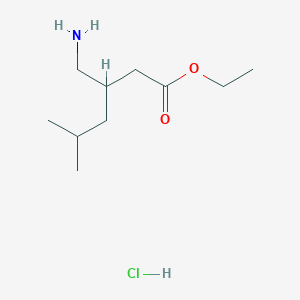![molecular formula C9H14N2O2 B13434016 5-[(Dimethylamino)methyl]-3-methoxy-2(1H)-pyridinone](/img/structure/B13434016.png)
5-[(Dimethylamino)methyl]-3-methoxy-2(1H)-pyridinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(Dimethylamino)methyl]-3-methoxy-2(1H)-pyridinone is a chemical compound with the molecular formula C9H14N2O2. It is an intermediate in the synthesis of various pharmaceutical compounds and has applications in medicinal chemistry. This compound is known for its role in the synthesis of metabolites used in the treatment of diseases such as diabetes and kidney disease.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Dimethylamino)methyl]-3-methoxy-2(1H)-pyridinone typically involves the reaction of dimethylamine with a suitable precursor under controlled conditions. One common method involves the catalytic reaction of methanol and ammonia at elevated temperatures and high pressure . The reaction can be represented as follows:
2CH3OH+NH3→(CH3)2NH+2H2O
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as distillation and crystallization to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-[(Dimethylamino)methyl]-3-methoxy-2(1H)-pyridinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridinone derivatives, while substitution reactions can produce various substituted pyridinones.
Aplicaciones Científicas De Investigación
5-[(Dimethylamino)methyl]-3-methoxy-2(1H)-pyridinone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its role in the synthesis of pharmaceutical compounds used in the treatment of diseases such as diabetes and kidney disease.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial applications.
Mecanismo De Acción
The mechanism of action of 5-[(Dimethylamino)methyl]-3-methoxy-2(1H)-pyridinone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Detailed studies on its mechanism of action are essential to understand its effects at the molecular level .
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxy-5-methyl-N-phenyl-2-1H-pyridone: A metabolite of Pirfenidone used in the treatment of kidney disease.
5-Hydroxy-2-aminomethyl-1H-indole-3-carboxylic acids: Known for their antiviral properties.
Uniqueness
5-[(Dimethylamino)methyl]-3-methoxy-2(1H)-pyridinone is unique due to its specific chemical structure and its role as an intermediate in the synthesis of various pharmaceutical compounds. Its versatility in undergoing different chemical reactions and its applications in medicinal chemistry make it a valuable compound in scientific research and industry.
Propiedades
Fórmula molecular |
C9H14N2O2 |
|---|---|
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
5-[(dimethylamino)methyl]-3-methoxy-1H-pyridin-2-one |
InChI |
InChI=1S/C9H14N2O2/c1-11(2)6-7-4-8(13-3)9(12)10-5-7/h4-5H,6H2,1-3H3,(H,10,12) |
Clave InChI |
CESZMPBHJRRSKK-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1=CNC(=O)C(=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-(4-Hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)pivalamide](/img/structure/B13434002.png)



![3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13434019.png)


